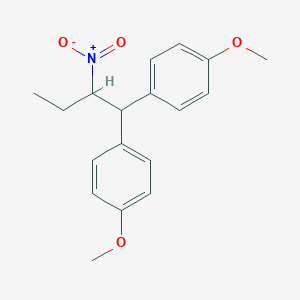
Methyl 2,6,10-trimethylcyclododeca-2,5,9-trien-1-yl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is characterized by its complex structure, which includes an alkyl group and various substituted and bicyclic saturated or unsaturated cyclic hydrocarbons . It is commonly used as a fragrance ingredient due to its powerful, diffusive, woody amber note with vetiver and smoky tobacco nuances .
Métodos De Preparación
Methyl 2,6,10-trimethylcyclododeca-2,5,9-trien-1-yl ketone is synthesized from the corresponding trimethylcyclododecatriene by acetylation with acetic anhydride in the presence of boron trifluoride etherate . This method is efficient and allows for the production of the compound on an industrial scale .
Análisis De Reacciones Químicas
Methyl 2,6,10-trimethylcyclododeca-2,5,9-trien-1-yl ketone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized products.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the alkyl groups, using reagents like halogens or nucleophiles.
Aplicaciones Científicas De Investigación
Methyl 2,6,10-trimethylcyclododeca-2,5,9-trien-1-yl ketone has several scientific research applications:
Chemistry: It is used as a model compound in studies of cyclic ketones and their reactivity.
Biology: The compound’s fragrance properties make it useful in olfactory research.
Medicine: Its potential therapeutic properties are being explored, particularly in the context of its fragrance and possible effects on mood and cognition.
Mecanismo De Acción
The mechanism of action of methyl 2,6,10-trimethylcyclododeca-2,5,9-trien-1-yl ketone primarily involves its interaction with olfactory receptors. The compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that leads to the perception of its characteristic woody amber scent . The exact molecular targets and pathways involved in this process are still under investigation.
Comparación Con Compuestos Similares
Methyl 2,6,10-trimethylcyclododeca-2,5,9-trien-1-yl ketone is unique due to its specific structure and fragrance profile. Similar compounds include:
Methyl 2,6,10-trimethyl-2,5,9-cyclododecatrien-1-yl ketone: Shares a similar structure but may have different olfactory properties.
Cyclododecane derivatives: These compounds have similar cyclic structures but vary in their functional groups and fragrance characteristics.
Propiedades
Número CAS |
28371-99-5 |
|---|---|
Fórmula molecular |
C17H26O |
Peso molecular |
246.4 g/mol |
Nombre IUPAC |
1-(2,6,10-trimethylcyclododeca-2,5,9-trien-1-yl)ethanone |
InChI |
InChI=1S/C17H26O/c1-13-7-5-8-14(2)11-12-17(16(4)18)15(3)10-6-9-13/h8-10,17H,5-7,11-12H2,1-4H3 |
Clave InChI |
QWAUHUKNKGMBBD-UHFFFAOYSA-N |
SMILES isomérico |
C/C/1=C/CC/C(=C\C/C=C(\C(CC1)C(=O)C)/C)/C |
SMILES canónico |
CC1=CCCC(=CCC=C(C(CC1)C(=O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Bicyclo [2.2.1] heptane, 2-ethylidene-6-isopropoxy](/img/structure/B13789572.png)

![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-propylpentoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13789580.png)
![4-[3-(Dimethylamino)-1-hydroxypropyl]benzene-1,2-diol](/img/structure/B13789583.png)


